Sarcopharyngine

Description

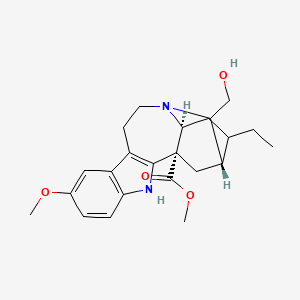

Sarcopharyngine is a bioactive alkaloid isolated from the plant Sarcopharya crassa. Its molecular formula is C₁₈H₁₉NO₇, with a molecular weight of 361.35 g/mol . Structurally, it features a polycyclic framework with hydroxyl and methoxy substituents, characteristic of many plant-derived alkaloids. Analytical characterization via nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) has confirmed its bicyclic core and stereochemical configuration . While its pharmacological properties remain under investigation, this compound’s structural complexity and natural abundance make it a subject of interest in medicinal chemistry and biosynthesis studies.

Properties

CAS No. |

110011-72-8 |

|---|---|

Molecular Formula |

C23H30N2O4 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

methyl (1S,15S,18S)-16-ethyl-14-(hydroxymethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |

InChI |

InChI=1S/C23H30N2O4/c1-4-13-9-20-23(22(27)29-3)11-17(13)19(12-26)25(20)8-7-15-16-10-14(28-2)5-6-18(16)24-21(15)23/h5-6,10,13,17,19-20,24,26H,4,7-9,11-12H2,1-3H3/t13?,17-,19?,20-,23-/m0/s1 |

InChI Key |

AHWBYIVXFGPCHZ-ASEBLZFVSA-N |

Isomeric SMILES |

CCC1C[C@H]2[C@]3(C[C@@H]1C(N2CCC4=C3NC5=C4C=C(C=C5)OC)CO)C(=O)OC |

Canonical SMILES |

CCC1CC2C3(CC1C(N2CCC4=C3NC5=C4C=C(C=C5)OC)CO)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarcopharyngine and its derivatives are typically synthesized through template reactions. These reactions involve the use of a metal ion template to guide the formation of the bicyclic structure. The process often includes the use of cyclam as a starting material, which undergoes a series of reactions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale template reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Sarcopharyngine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation states, which can alter its chelating properties.

Reduction: Reduction reactions can convert this compound to its reduced forms, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products have different chelating properties and can be used in different applications .

Scientific Research Applications

Sarcopharyngine has a wide range of scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

Biology: this compound derivatives are used in biological studies to investigate metal ion transport and storage.

Medicine: In medicine, this compound-based compounds are used in radiopharmaceuticals for imaging and therapy.

Industry: Industrial applications include the use of this compound in catalysis and material science

Mechanism of Action

The mechanism of action of sarcopharyngine involves its ability to chelate metal ions. The bicyclic structure of this compound provides multiple binding sites for metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological processes and chemical reactions .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

| Property | This compound | Sarcophylline | Sarcotrine C |

|---|---|---|---|

| Molecular formula | C₁₈H₁₉NO₇ | C₂₀H₂₃NO₅ | C₁₇H₂₁NO₆ |

| Molecular weight (g/mol) | 361.35 | 357.40 | 335.35 |

| Melting point (°C) | 198–201 (decomposes) | 185–187 | 172–174 |

| Solubility | Soluble in methanol, chloroform | Sparingly soluble in ethanol | Soluble in acetone, DMSO |

| Primary source | Sarcopharya crassa | Sarcopharya crassa | Sarcocapnos crassifolia |

| Key spectral data | NMR: δ 3.82 (OCH₃), 6.75–7.20 (aromatic H) | IR: 1720 cm⁻¹ (ester C=O) | MS: m/z 336 [M+H]⁺ |

Structural and Functional Insights

Sarcophylline: Shares the same plant source (Sarcopharya crassa) but differs in functional groups, featuring an ester moiety (C=O at 1720 cm⁻¹ in IR) instead of hydroxyl groups . Its lower molecular weight (357.40 vs.

Sarcotrine C: Isolated from Sarcocapnos crassifolia, it has a simpler bicyclic structure with a lactone ring, contributing to its higher solubility in acetone . The absence of methoxy groups in its NMR profile distinguishes it from this compound.

Research Findings and Methodological Considerations

Analytical Techniques

All three compounds were characterized using chromatography (TLC, HPLC) for purification and spectroscopy (NMR, IR, MS) for structural elucidation .

Pharmacological Gaps

Comparative studies on their antimicrobial, anticancer, or neuroactive potentials are needed to assess functional similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.